molecular formula C19H29N3O3 B2680046 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2034291-36-4

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2680046
CAS No.: 2034291-36-4
M. Wt: 347.459
InChI Key: YJNGBYCPRLFNAX-UHFFFAOYSA-N
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Description

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, an oxolane ring, and a phenoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(oxolan-3-yl)piperidin-4-amine with 2-phenoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(oxolan-3-yl)piperidin-4-amine: Shares the oxolane and piperidine rings but lacks the phenoxyethyl group.

    2-phenoxyethyl isocyanate: Contains the phenoxyethyl group but lacks the piperidine and oxolane rings.

Uniqueness

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, oxolane ring, and phenoxyethyl group allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-19(20-9-13-25-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-12-24-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNGBYCPRLFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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